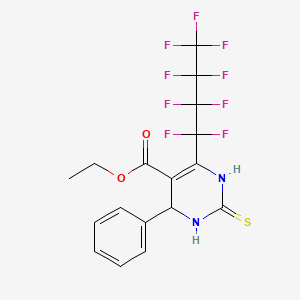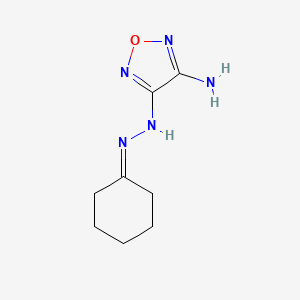
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a cyclohexylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylideneamine with a suitable oxadiazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, typically using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Oxadiazole-3,4-diamine: Lacks the cyclohexylideneamino group but shares the oxadiazole core.
Cyclohexylideneamine: Contains the cyclohexylideneamino group but lacks the oxadiazole ring.
Uniqueness
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine is unique due to its combination of the oxadiazole ring and the cyclohexylideneamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
339369-99-2 |
|---|---|
Molekularformel |
C8H13N5O |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C8H13N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H2,(H2,9,12)(H,11,13) |
InChI-Schlüssel |
VFYWLVNRQKDHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC2=NON=C2N)CC1 |
Löslichkeit |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


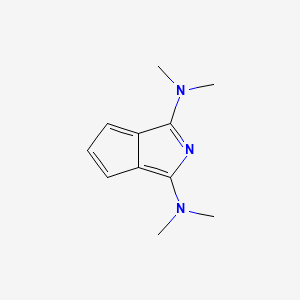
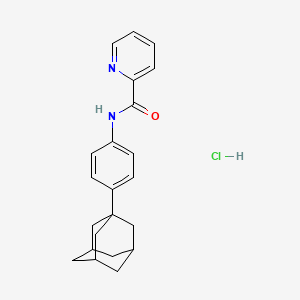

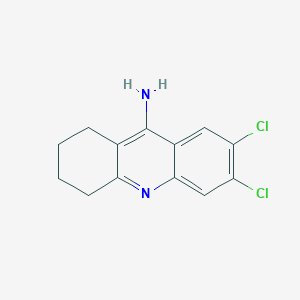
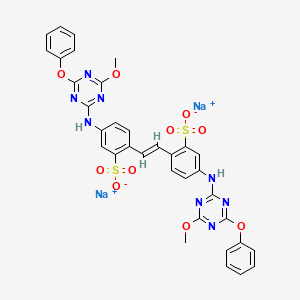
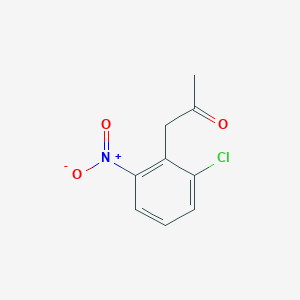


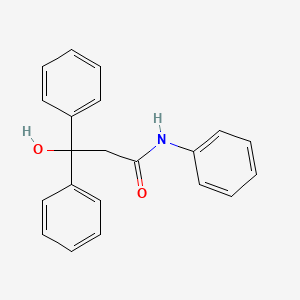
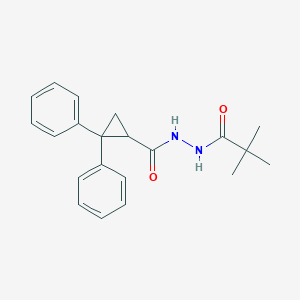
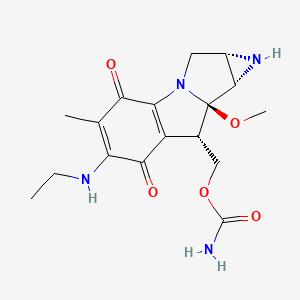
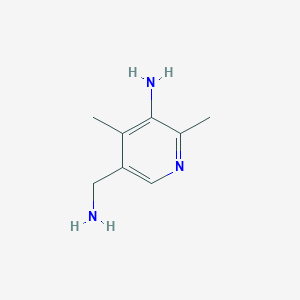
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
